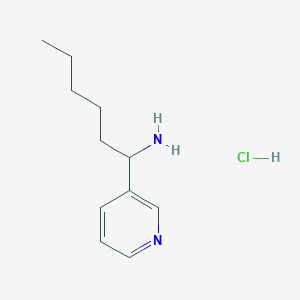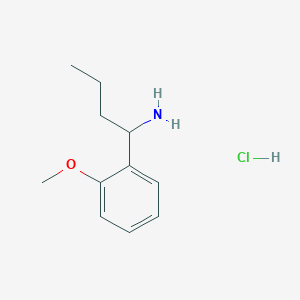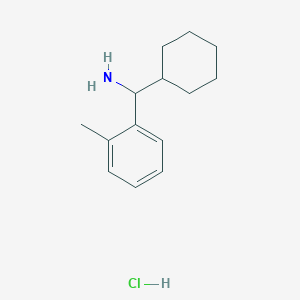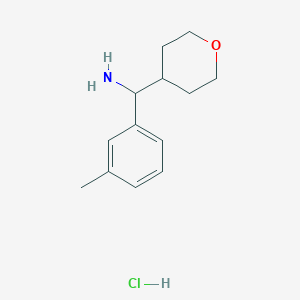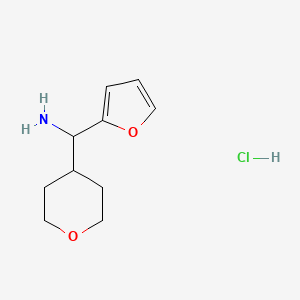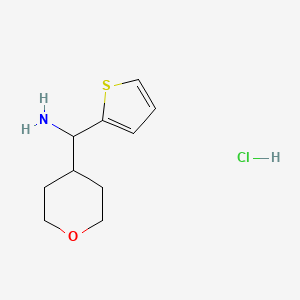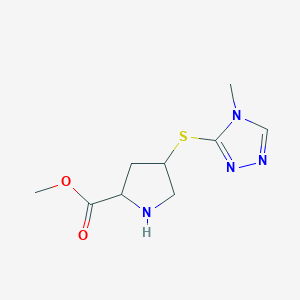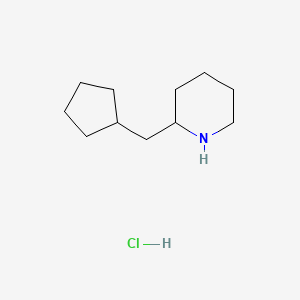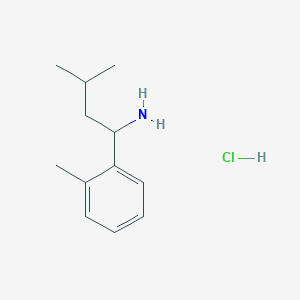
4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine, commonly known as CCFP, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses due to its unique structure and properties. CCFP is a member of the pyrimidine family and is composed of a five-membered ring, two nitrogen atoms, and a chlorine atom. Its structure makes it an ideal candidate for a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CCFP has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of various heterocyclic compounds, including those used in pharmaceuticals, agrochemicals, and materials science. It has also been used in biochemical and physiological studies, as it can be used as a substrate for various enzymes. Additionally, it has been used in laboratory experiments to study the effects of various compounds on cell cultures.
Wirkmechanismus
The mechanism of action of CCFP is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, CCFP has been shown to inhibit the enzyme thymidylate synthase, which is involved in the production of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCFP are still being studied. Preliminary studies suggest that it has anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been shown to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis. Furthermore, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
CCFP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, it is a versatile compound with a wide range of potential applications. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and its biochemical and physiological effects are still being studied.
Zukünftige Richtungen
The potential future directions for CCFP research are numerous. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to explore its potential use in laboratory experiments, such as cell culture studies. Finally, further research is needed to explore its potential use in drug development and clinical trials.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPXBJFGUZADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



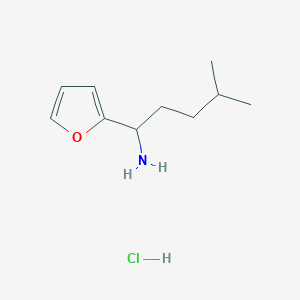
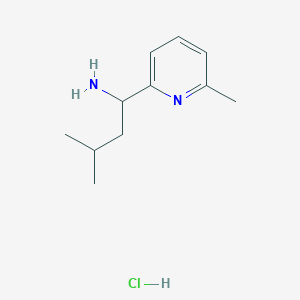

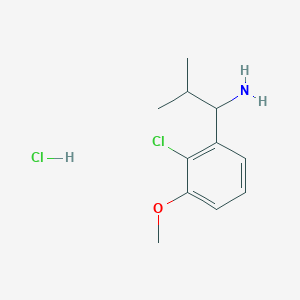
![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
